molecular formula C7H4Br3NO2 B1266733 3-Amino-2,4,6-tribromobenzoic acid CAS No. 6628-84-8

3-Amino-2,4,6-tribromobenzoic acid

Cat. No. B1266733
CAS RN: 6628-84-8
M. Wt: 373.82 g/mol
InChI Key: WXUPOMXKMSVGDH-UHFFFAOYSA-N
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Description

3-Amino-2,4,6-tribromobenzoic acid is a compound that has been studied for its unique chemical and physical properties. Its synthesis, molecular structure, and reactivity highlight its significance in various chemical research areas.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from amino benzoic acid. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, through bromination, diazo, and hydrolysis steps, achieves high yield and purity (Feng Yu-chuan, 2012). Another synthesis route for 2,4,6-tribromobenzoic acid involves diazotization and bromination, indicating the versatility in approaches for halogenated benzoic acids synthesis (M. M. Robison & B. Robison, 2003).

Molecular Structure Analysis

Studies on molecular structures of similar compounds, such as 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid, have utilized techniques like X-ray diffraction and spectroscopy. These analyses provide insights into intra- and inter-molecular interactions, geometry, and electronic properties (Muhammet Hakkı Yıldırım et al., 2015).

Chemical Reactions and Properties

Research into the chemical behavior of aminobenzoic acid derivatives highlights their reactivity towards different synthetic routes, including esterification and acetylene hydration, suggesting a diverse chemical reactivity profile for these compounds (B. Trofimov et al., 2009).

Physical Properties Analysis

The physical properties of halogenated benzoic acids, such as melting points and solubility, play a crucial role in their application and handling. Detailed characterization through IR, EA, and XRD techniques, as seen with cocrystallization experiments of aminobenzoic acids, provides essential data on these compounds' physical attributes (Yuan Lu et al., 2019).

Chemical Properties Analysis

The study of electrosynthesis and properties of conducting polymers derived from aminobenzoic acids demonstrates the chemical versatility and potential application of these compounds in materials science. The electrochemical polymerization of aminobenzoic acids in various conditions reveals insights into their chemical behavior and interaction with other compounds (C. Thiemann & C. Brett, 2001).

Scientific Research Applications

Synthesis and Chemical Properties

3-Amino-2,4,6-tribromobenzoic acid is an important intermediate in organic synthesis. It's used in the synthesis of various chemicals, including 2,4,6-tribromobenzoic acid. This process involves bromination, diazotization, and other chemical reactions, highlighting its versatility in organic chemistry (Robison & Robison, 2003).

Application in Analytical Chemistry

One of the derivatives of 3-Amino-2,4,6-tribromobenzoic acid, specifically 2,4,6-Tribromo-3-hydroxybenzoic acid, has been identified as a highly sensitive chromogen agent for enzymatic methods. This derivative is synthesized through a multi-step reaction involving bromination, diazo, and hydrolysis, demonstrating its applicability in developing sensitive detection methods in analytical chemistry (Feng Yu-chuan, 2012).

Role in Crystal Structure Analysis

3-Amino-2,4,6-tribromobenzoic acid is also significant in the field of crystallography. It is employed in the formation of various organic salts with different acids, contributing to the study of molecular crystal structures through hydrogen bonding networks. This has implications for understanding the properties of different chemical compounds at the molecular level (Xing et al., 2017).

Safety And Hazards

3-Amino-2,4,6-tribromobenzoic acid is classified as having acute toxicity - Category 3, Oral . It is toxic if swallowed . In case of accidental ingestion, it is advised to rinse the mouth with water and not to induce vomiting . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-amino-2,4,6-tribromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3NO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUPOMXKMSVGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289187
Record name 3-amino-2,4,6-tribromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,4,6-tribromobenzoic acid

CAS RN

6628-84-8
Record name 6628-84-8
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Record name 3-amino-2,4,6-tribromobenzoic acid
Source EPA DSSTox
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Record name 3-Amino-2,4,6-tribromobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MM Robison, BL Robison - Organic Syntheses, 2003 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
HY Yang, HS Zhang, H Wang - Talanta, 1994 - Elsevier
A new chromogenic reagent tribromocarboxyarsenazo has been synthesized and the chromogenic reaction of this reagent with zirconium studied. In the medium of 0.5 mol/1 HCl, a …
Number of citations: 2 www.sciencedirect.com
PV Ghorpade, DA Pethsangave, S Some… - The Journal of …, 2018 - ACS Publications
The mildly acidic and oxidative nature of graphene oxide, with its large surface area available for catalytic activity, has been explored in aromatic nuclear bromination chemistry for the …
Number of citations: 24 pubs.acs.org
R Abramowitz - 1986 - search.proquest.com
The melting points of rigid, hydrogen bonding, and non-hydrogen bonding organic compounds have been estimated from their chemical structure. The estimation was accomplished …
Number of citations: 6 search.proquest.com
MA Cuyegkeng, A Mannschreck - Chemische Berichte, 1987 - Wiley Online Library
Die Enantiomeren (M) und (P) einer Reihe verwandter aromatischer Carbonsäureamide wurden erstmals mittels Flüssigkeits‐Chromatographie an Triacetylcellulose analytisch …

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